molecular formula C17H18ClNO3 B2510667 N-{[4-(benzyloxy)-3-methoxyphenyl]methyl}-2-chloroacetamide CAS No. 879319-21-8

N-{[4-(benzyloxy)-3-methoxyphenyl]methyl}-2-chloroacetamide

Cat. No.: B2510667
CAS No.: 879319-21-8
M. Wt: 319.79
InChI Key: JLPCKUCIMAMDHJ-UHFFFAOYSA-N
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Description

N-{[4-(benzyloxy)-3-methoxyphenyl]methyl}-2-chloroacetamide is an organic compound with a complex structure that includes a benzyloxy group, a methoxy group, and a chloroacetamide group

Properties

IUPAC Name

2-chloro-N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO3/c1-21-16-9-14(11-19-17(20)10-18)7-8-15(16)22-12-13-5-3-2-4-6-13/h2-9H,10-12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLPCKUCIMAMDHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CNC(=O)CCl)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(benzyloxy)-3-methoxyphenyl]methyl}-2-chloroacetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-(benzyloxy)-3-methoxybenzyl chloride with chloroacetamide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(benzyloxy)-3-methoxyphenyl]methyl}-2-chloroacetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The chloroacetamide group can be reduced to form an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like ammonia or primary amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

N-{[4-(benzyloxy)-3-methoxyphenyl]methyl}-2-chloroacetamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor to pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-{[4-(benzyloxy)-3-methoxyphenyl]methyl}-2-chloroacetamide exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to changes in cellular function. The exact molecular targets and pathways involved would depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    4-Benzyloxybenzoic acid: Similar in structure but lacks the chloroacetamide group.

    3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: Contains a methoxybenzyl group but has a different core structure.

Uniqueness

N-{[4-(benzyloxy)-3-methoxyphenyl]methyl}-2-chloroacetamide is unique due to the presence of both the benzyloxy and chloroacetamide groups, which confer specific chemical reactivity and potential biological activity not found in similar compounds.

Biological Activity

N-{[4-(benzyloxy)-3-methoxyphenyl]methyl}-2-chloroacetamide (CAS No. 879319-21-8) is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C17_{17}H18_{18}ClNO3_3 with a molecular weight of 319.78 g/mol. The compound features a benzyloxy group and a methoxy group, which may influence its biological interactions and solubility.

PropertyValue
Molecular FormulaC17_{17}H18_{18}ClNO3_3
Molecular Weight319.78 g/mol
CAS Number879319-21-8

Research indicates that compounds with similar structural motifs often exhibit significant biological activities, particularly in cancer treatment. The presence of the chloroacetamide group may enhance the compound's ability to interact with biological targets, such as enzymes or receptors involved in cell signaling pathways.

Anticancer Activity

In various studies, compounds related to this compound have shown promising anticancer properties:

  • Cell Cycle Arrest : In vitro studies demonstrated that related compounds can induce cell cycle arrest in different cancer cell lines. For instance, certain benzimidazole derivatives were reported to significantly increase the G1 and G2 phases while decreasing the S phase in A549 cells, indicating effective cell cycle modulation .
  • Apoptosis Induction : The ability to trigger apoptosis has been noted in several studies. Compounds similar to this compound have been shown to activate apoptotic pathways in breast cancer cells (MDA-MB-231), suggesting a potential role in cancer therapy .

Cytotoxicity Assays

Cytotoxicity assays have been employed to evaluate the effectiveness of this compound against various cancer cell lines. The following table summarizes findings from relevant studies:

CompoundCell LineIC50_{50} (µM)Mechanism of Action
This compoundA549TBDCell cycle arrest, apoptosis induction
Benzimidazole DerivativeSKOV30.33EGFR inhibition, apoptosis
Benzimidazole DerivativeMDA-MB-231TBDCell cycle arrest

TBD : To be determined based on further research.

In Vivo Studies

While in vitro studies provide valuable insights, in vivo studies are crucial for understanding the pharmacokinetics and therapeutic potential of this compound. Current literature lacks extensive in vivo data specifically for this compound; however, related compounds have shown favorable results in animal models for tumor growth inhibition.

Case Study 1: EGFR Inhibition

A study focusing on benzimidazole-based derivatives indicated that certain compounds exhibited significant inhibition of the epidermal growth factor receptor (EGFR), which is pivotal in many cancers . The compounds showed IC50_{50} values comparable to established drugs like erlotinib, suggesting that this compound may also target EGFR effectively.

Case Study 2: Apoptosis Pathways

Another investigation into apoptosis-inducing agents highlighted that compounds with similar structures could activate caspase pathways leading to programmed cell death in cancer cells . This pathway activation was observed through flow cytometry analysis post-treatment with these compounds.

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